Cas no 878081-71-1 ((2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid)

(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid is a thiazole derivative with a phenyl substituent at the 4-position and an acetic acid moiety at the 5-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features, including the methylamino group, enhance its reactivity and potential for further functionalization. This compound is particularly valuable in the development of pharmacologically active molecules, owing to the thiazole core's prevalence in bioactive compounds. Its well-defined chemical properties and stability under standard conditions facilitate its use in research applications, such as the synthesis of heterocyclic compounds or as a building block for drug discovery. High purity and consistent quality ensure reliable performance in experimental settings.
(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid structure
878081-71-1 structure
Product name:(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
CAS No:878081-71-1
MF:C12H12N2O2S
MW:248.300881385803
MDL:MFCD07844147
CID:3110634
PubChem ID:9111062

(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
    • MFCD07844147
    • 2-(2-(Methylamino)-4-phenylthiazol-5-yl)acetic acid
    • CS-0300501
    • 878081-71-1
    • 5-thiazoleacetic acid, 2-(methylamino)-4-phenyl-
    • [2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
    • Z48861090
    • AKOS000302371
    • LS-06062
    • 2-(2-(Methylamino)-4-phenylthiazol-5-yl)aceticacid
    • 2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
    • 2-(2-(Methylimino)-4-phenyl-2,3-dihydrothiazol-5-yl)acetic acid
    • H32612
    • ALBB-018389
    • MDL: MFCD07844147
    • Inchi: InChI=1S/C12H12N2O2S/c1-13-12-14-11(8-5-3-2-4-6-8)9(17-12)7-10(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: HNSLDVWPWSNNMO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 248.06194880Da
  • Monoisotopic Mass: 248.06194880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 90.5Ų

(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M018865-1000mg
(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
878081-71-1
1g
$ 720.00 2022-06-04
Chemenu
CM527154-1g
2-(2-(Methylamino)-4-phenylthiazol-5-yl)acetic acid
878081-71-1 97%
1g
$264 2023-01-04
A2B Chem LLC
AJ04249-500mg
[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
878081-71-1 >95%
500mg
$467.00 2024-04-19
abcr
AB410881-1g
[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid; .
878081-71-1
1g
€317.00 2025-02-27
abcr
AB410881-500 mg
[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
878081-71-1
500MG
€254.60 2023-02-03
Fluorochem
042682-1g
2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
878081-71-1
1g
£307.00 2022-03-01
abcr
AB410881-500mg
[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid; .
878081-71-1
500mg
€269.00 2025-02-27
Ambeed
A514579-1g
2-(2-(Methylamino)-4-phenylthiazol-5-yl)acetic acid
878081-71-1 97%
1g
$267.0 2024-04-16
TRC
M018865-250mg
(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
878081-71-1
250mg
$ 275.00 2022-06-04
TRC
M018865-500mg
(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
878081-71-1
500mg
$ 450.00 2022-06-04

Additional information on (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid

Chemical Profile of CAS No. 878081-71-1: (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic Acid

The compound with CAS number 878081-71-1, commonly referred to as (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid, is a structurally complex organic compound with significant potential in various fields of research and application. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and chemical reactivity. The thiazole ring in this molecule serves as a central scaffold, contributing to its unique properties and functional versatility.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of novel therapeutic agents. The methylamino group attached to the thiazole ring in this compound introduces additional electronic effects, potentially enhancing its bioavailability and pharmacokinetic properties. Furthermore, the presence of a phenyl group at the 4-position of the thiazole ring suggests possible aromatic interactions that could play a role in molecular recognition and binding affinity.

The acetic acid moiety at the 5-position of the thiazole ring adds another layer of functionality to this compound. This group can participate in hydrogen bonding, which is critical for interactions within biological systems. Recent research has explored the use of such compounds in the modulation of enzyme activity, particularly in kinases and other key targets in oncology and neurodegenerative diseases.

From a synthetic perspective, the preparation of (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid involves multi-step organic synthesis techniques. The construction of the thiazole ring typically requires careful control over reaction conditions to ensure high yields and purity. Researchers have reported optimized protocols that incorporate advanced catalytic methods and green chemistry principles, aligning with current trends toward sustainable chemical synthesis.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-cancer drug development due to its ability to inhibit specific oncogenic pathways. Additionally, its unique structure makes it a candidate for use in agrochemicals, where it could serve as an active ingredient in pesticides or plant growth regulators.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional conformational flexibility and potential binding modes with target proteins. Such information is invaluable for guiding further optimization efforts aimed at improving its therapeutic index.

Moreover, the environmental fate and toxicity profile of (2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid have been subjects of recent research interest. Understanding its degradation pathways under various environmental conditions is crucial for assessing its safety and sustainability as a commercial product.

In conclusion, CAS No. 878081-71-1 represents a fascinating example of how structural complexity can translate into functional diversity. With ongoing research uncovering new aspects of its chemistry and biology, this compound holds significant potential for advancing both scientific knowledge and practical applications across multiple disciplines.

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(CAS:878081-71-1)(2-Methylamino-4-phenyl-thiazol-5-yl)-acetic acid
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